molecular formula C16H16O6 B14303566 2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid CAS No. 118117-51-4

2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid

Cat. No.: B14303566
CAS No.: 118117-51-4
M. Wt: 304.29 g/mol
InChI Key: YPIPQFAKMYOQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a hydroxyl group, a methoxyphenoxy group, and an ethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 4-methoxyphenol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is unique due to the presence of both the methoxyphenoxy and ethoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

118117-51-4

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

2-hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid

InChI

InChI=1S/C16H16O6/c1-20-11-2-4-12(5-3-11)21-8-9-22-13-6-7-15(17)14(10-13)16(18)19/h2-7,10,17H,8-9H2,1H3,(H,18,19)

InChI Key

YPIPQFAKMYOQPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.